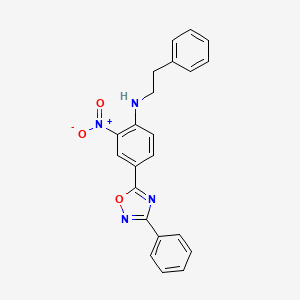
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP belongs to the family of opioid peptides and acts as a selective antagonist of the delta-opioid receptor.
Wirkmechanismus
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive antagonist of the delta-opioid receptor. It binds to the receptor and prevents the binding of endogenous ligands such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that are activated by the delta-opioid receptor.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the analgesic effects of delta-opioid receptor agonists, indicating its role as an antagonist. N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the rewarding effects of drugs of abuse such as cocaine and morphine, indicating its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity for the delta-opioid receptor. This allows for specific targeting of this receptor without affecting other opioid receptors. However, one of the limitations of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low potency compared to other delta-opioid receptor antagonists. This requires higher concentrations of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to achieve the desired effects, which can be a limiting factor in some experiments.
Zukünftige Richtungen
For the use of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the study of its role in mood regulation and the development of more potent and selective delta-opioid receptor antagonists.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzaldehyde with m-tolyl hydrazine to form 4-chloro-N-(m-tolyl)benzohydrazide. This compound is then reacted with ethyl 2-bromoacetate to form 4-chloro-N-(m-tolyl)-2-bromoacetanilide. The final step involves the reaction of 4-chloro-N-(m-tolyl)-2-bromoacetanilide with sodium azide to form N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used in scientific research to study the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, mood, and addiction. N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a selective antagonist of the delta-opioid receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-3-2-4-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-7-5-14(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPTMNYOFEVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

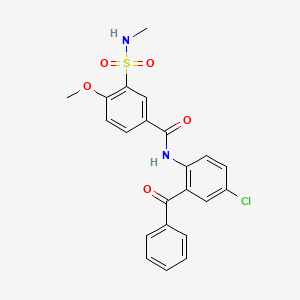
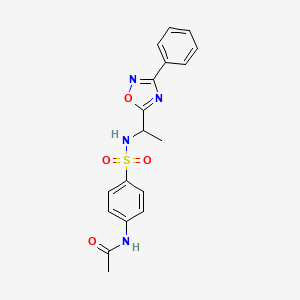
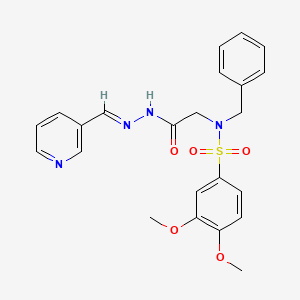
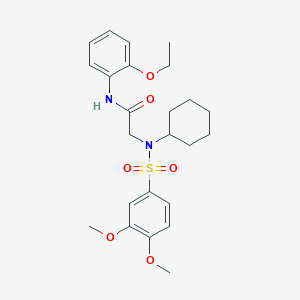

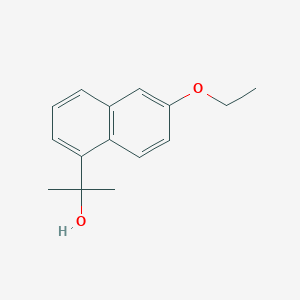
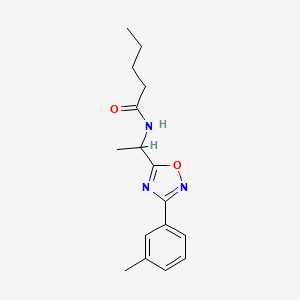
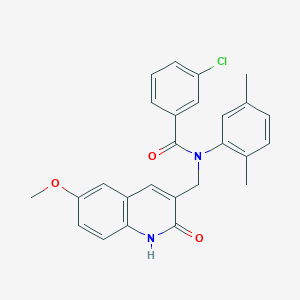
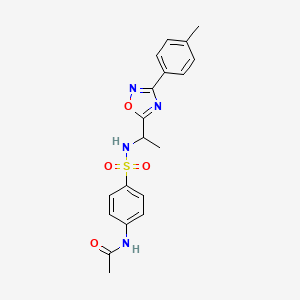
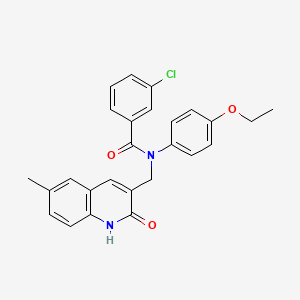
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)


